

STAD 2: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: STAD 2

Cat. No.: B611025

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

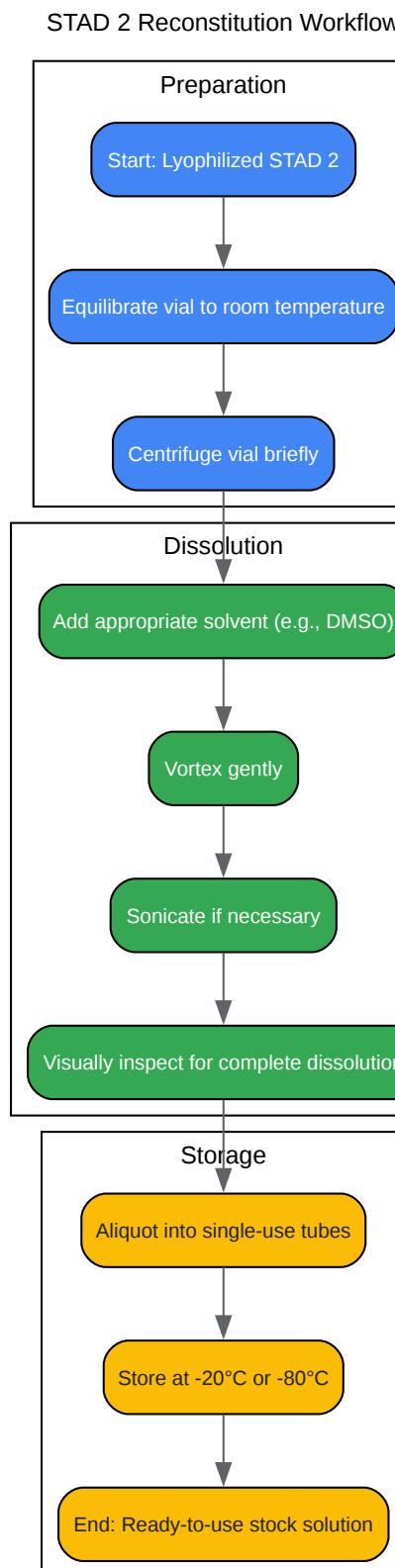
STAD 2 is a stapled peptide designed as a high-affinity disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory subunit II (RII) of Protein Kinase A (PKA).^{[1][2][3]} By mimicking the AKAP helical binding motif, **STAD 2** competitively inhibits the PKA-RII-AKAP interaction, thereby disrupting the spatial and temporal regulation of PKA signaling.^{[1][3]} This makes **STAD 2** a valuable tool for investigating the physiological and pathological roles of localized PKA signaling. These application notes provide detailed information on the solubility, preparation, and experimental use of **STAD 2**.

Physicochemical Properties and Solubility

STAD 2 is a synthetically modified peptide with enhanced cell permeability and stability compared to its linear counterparts. Its physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	2096.68 g/mol	[1]
Formula	<chem>C102H182N24O22</chem>	[1]
Binding Affinity (Kd for PKA-RII)	6.2 nM	[1]
Antimalarial Activity (IC ₅₀)	≈ 1 μM	[3]

The solubility of **STAD 2** has been determined in several common laboratory solvents. It is crucial to select the appropriate solvent to ensure the peptide's integrity and activity for downstream applications.


Solvent	Solubility	Reference
DMSO	≥ 100 mg/mL (≥ 47.69 mM)	[1]
50% Acetonitrile / Water	1 mg/mL	[1]
Phosphate-Buffered Saline (PBS)	Limited solubility, requires careful preparation.	[4]

Preparation of STAD 2 Solutions

Proper reconstitution and storage of **STAD 2** are critical for maintaining its biological activity. The following protocols provide guidelines for preparing stock and working solutions.

Reconstitution Protocol

This protocol outlines the steps for reconstituting lyophilized **STAD 2** powder.

[Click to download full resolution via product page](#)

Caption: Workflow for reconstituting lyophilized **STAD 2**.

Materials:

- Lyophilized **STAD 2** peptide
- Anhydrous, sterile DMSO
- Sterile, nuclease-free microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

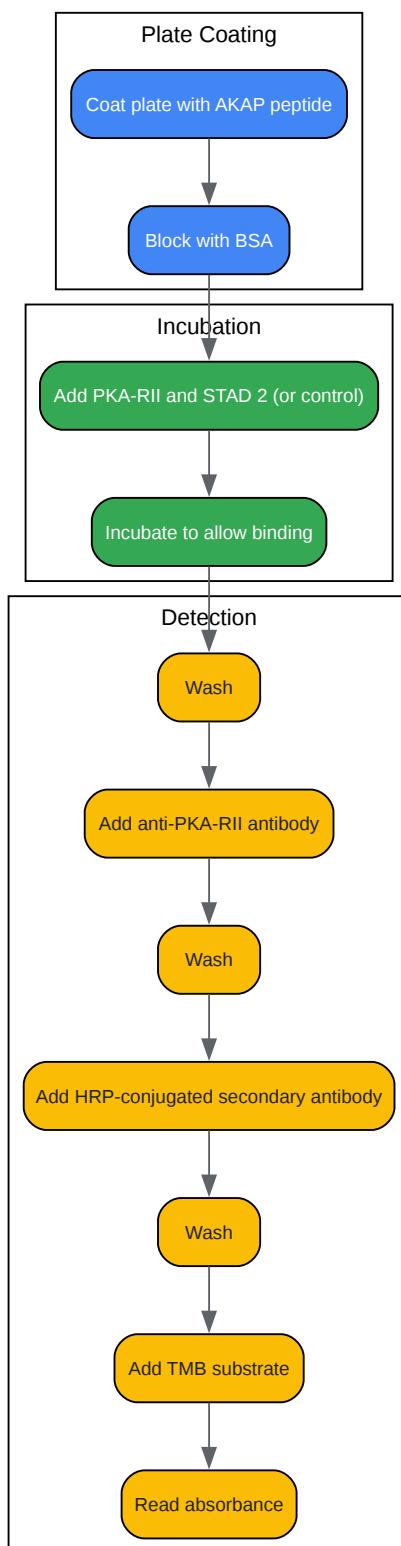
- Before opening, allow the vial of lyophilized **STAD 2** to equilibrate to room temperature for at least 15 minutes. This prevents condensation from forming inside the vial.
- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- Carefully open the vial and add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume based on the amount of peptide).
- Gently vortex the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for short intervals (10-15 seconds) to aid dissolution.[\[5\]](#)
- Visually inspect the solution to ensure the peptide is fully dissolved and the solution is clear.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[\[6\]](#)[\[7\]](#)

Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage is non-toxic to the cells (typically $\leq 0.5\%$).

Procedure:

- Thaw a single aliquot of the **STAD 2** DMSO stock solution at room temperature.


- Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium or assay buffer to achieve the desired final working concentration.
- It is recommended to perform a stepwise dilution to prevent precipitation of the peptide.
- Always include a vehicle control (culture medium or buffer with the same final concentration of DMSO) in your experiments.

Experimental Protocols

In Vitro PKA-AKAP Interaction Assay (ELISA-based)

This protocol describes a competitive ELISA to measure the ability of **STAD 2** to disrupt the interaction between PKA-RII and an AKAP.

PKA-AKAP Interaction ELISA Workflow

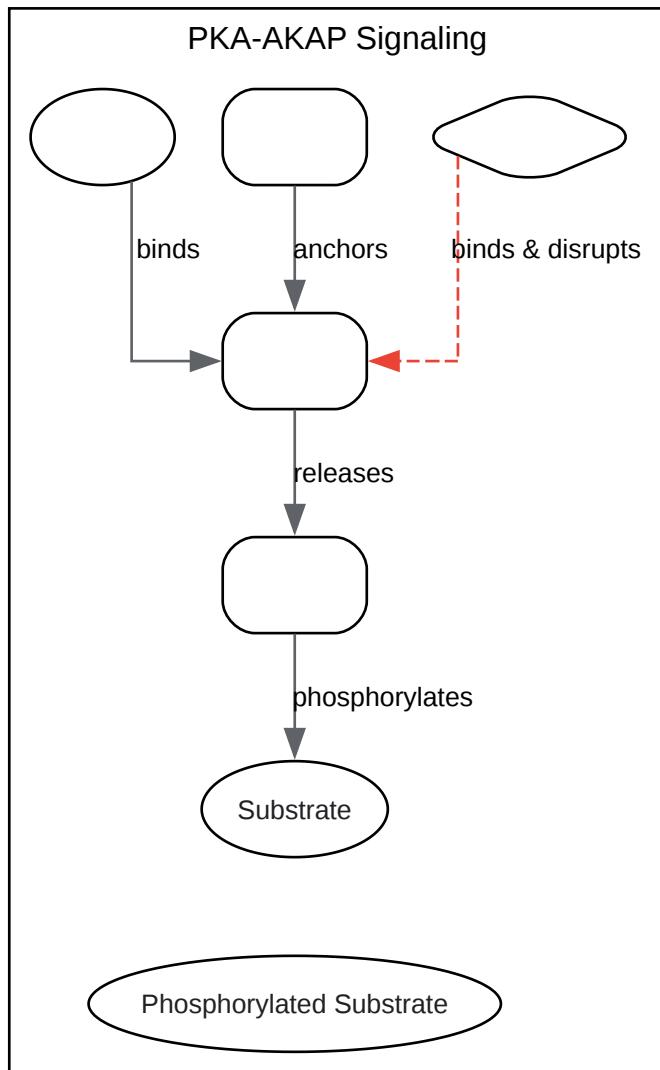
[Click to download full resolution via product page](#)

Caption: Workflow for an ELISA-based PKA-AKAP interaction assay.

Materials:

- High-binding 96-well microplate
- Recombinant AKAP peptide (e.g., Ht31)
- Recombinant PKA-RII subunit
- **STAD 2**
- Bovine Serum Albumin (BSA)
- Primary antibody against PKA-RII
- HRP-conjugated secondary antibody
- TMB substrate solution
- Stop solution (e.g., 1 M H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Plate reader

Procedure:


- Coat the wells of a 96-well plate with the AKAP peptide overnight at 4°C.
- Wash the wells with wash buffer and block with 1% BSA in PBS for 1 hour at room temperature.
- Prepare serial dilutions of **STAD 2** in assay buffer.
- Add the recombinant PKA-RII subunit and the **STAD 2** dilutions (or vehicle control) to the wells.
- Incubate for 2 hours at room temperature to allow for competitive binding.
- Wash the wells to remove unbound proteins.

- Add the primary antibody against PKA-RII and incubate for 1 hour.
- Wash the wells and add the HRP-conjugated secondary antibody for 1 hour.
- Wash the wells and add the TMB substrate.
- Stop the reaction with the stop solution and measure the absorbance at 450 nm.
- A decrease in absorbance indicates disruption of the PKA-RII-AKAP interaction by **STAD 2**.

Signaling Pathway

STAD 2 acts by disrupting the localization of PKA to specific subcellular compartments, a process mediated by AKAPs. This prevents the localized phosphorylation of PKA substrates in response to cAMP signaling.

Mechanism of STAD 2 Action

[Click to download full resolution via product page](#)

Caption: **STAD 2** disrupts the PKA-AKAP signaling cascade.

In a typical signaling event, an increase in intracellular cAMP leads to the dissociation of the catalytic (C) subunits from the regulatory (RII) subunits of PKA.^[8] AKAPs tether the PKA holoenzyme to specific locations, ensuring that the released C subunits are in close proximity to their intended substrates for phosphorylation.^[8] **STAD 2** competitively binds to the docking and dimerization (D/D) domain of PKA-RII, preventing its interaction with AKAPs.^[1] This delocalization of PKA leads to a loss of signaling specificity.

Storage and Stability

Lyophilized **STAD 2** is stable for years when stored at -20°C or -80°C, protected from light and moisture.[6][7] Once reconstituted, stock solutions in DMSO can be stored at -20°C for up to one month and at -80°C for up to six months.[6][7] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting the stock solution into single-use vials is highly recommended.[6] The stability of working solutions in aqueous buffers is limited, and they should be prepared fresh for each experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating PKA-RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stapled AKAP Disruptor Peptide STAD-2 Displays Antimalarial Activity through a PKA-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. biotechpeptides.com [biotechpeptides.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- To cite this document: BenchChem. [STAD 2: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611025#stad-2-solubility-and-preparation\]](https://www.benchchem.com/product/b611025#stad-2-solubility-and-preparation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com